2-Debenzoyl-2-tigloyl 10-DAB
CAS No.: 171926-87-7
Cat. No.: VC0194030
Molecular Formula: C27H38O10
Molecular Weight: 522.6
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 171926-87-7 |
---|---|
Molecular Formula | C27H38O10 |
Molecular Weight | 522.6 |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate |
Standard InChI | InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,19+,20-,22-,25+,26-,27+/m0/s1 |
SMILES | CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C |
Appearance | White to Off-White Solid |
Melting Point | >181°C |
Introduction
Chemical Identity and Basic Properties
2-Debenzoyl-2-tigloyl 10-DAB, also known as 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III, is a complex organic compound with the molecular formula C27H38O10 and a molecular weight of approximately 522.58 g/mol. This compound is characterized by its unique structural modifications where a tigloyl group replaces the benzoyl group at the C2 position of the baccatin core structure.
The compound has several defining chemical and physical properties that distinguish it within the taxane family of compounds:
Property | Value |
---|---|
CAS Number | 171926-87-7 |
Molecular Formula | C27H38O10 |
Molecular Weight | 522.6 g/mol |
Standard Purity | > 95% |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate |
The compound is a derivative of Baccatin III, which is a naturally occurring taxane that serves as a precursor in the synthesis of various taxane-based anticancer drugs. Its structural specificity contributes significantly to its role in pharmaceutical development.
Nomenclature and Alternative Designations
Due to its complex structure, 2-Debenzoyl-2-tigloyl 10-DAB is known by several alternative names in scientific literature and commercial contexts:
Synonym | Context of Use |
---|---|
10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III | Full scientific name commonly used in research publications |
Paclitaxel Impurity 22 | Designation in pharmaceutical manufacturing of paclitaxel |
2-Debenzoyl-2-tigloyl-10-DABIII | Abbreviated form used in some chemical catalogs |
Baccatin impurity | General classification in taxane synthesis |
Structural Characteristics
The structural characteristics of 2-Debenzoyl-2-tigloyl 10-DAB are crucial to understanding its function and applications. The compound features:
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A complex tetracyclic baccatin core structure typical of taxanes
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A tigloyl group [(E)-2-methylbut-2-enoate] at the C2 position instead of the benzoyl group found in many other taxanes
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Absence of an acetyl group at the C10 position (hence "10-Deacetyl")
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Multiple hydroxyl groups that provide opportunities for further chemical modifications
The tigloyl group at position C2 is particularly significant as it represents a key structural modification that distinguishes this compound from other baccatin derivatives. This modification affects the compound's chemical reactivity and its potential biological activity profile.
Synthesis and Production
The synthesis of 2-Debenzoyl-2-tigloyl 10-DAB involves several key chemical transformations:
Natural Source Extraction
The starting material for synthesis typically begins with extraction of taxanes from the bark or needles of Taxus species (yew trees), which naturally contain various taxane compounds including Baccatin III .
Chemical Modifications
The production process generally involves:
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Deacetylation: The removal of acetyl groups from baccatin III to yield the 10-deacetyl form, which is crucial for the synthesis of this compound.
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Debenzoylation: Removal of the benzoyl group at the C2 position.
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Tigloylation: Introduction of the tigloyl group at the C2 position through esterification reactions.
These chemical transformations require precise control of reaction conditions to achieve the desired stereochemistry and avoid unwanted side products. Commercial production of this compound is typically conducted by specialized chemical suppliers who offer it at high purity (>95%) for research and pharmaceutical applications .
Role in Pharmaceutical Research and Development
2-Debenzoyl-2-tigloyl 10-DAB has significant importance in pharmaceutical research and development for several reasons:
Intermediate in Taxane Drug Synthesis
The compound serves as a chemical raw material and intermediate in pharmaceutical synthesis, particularly in the production of taxane-based anticancer drugs. It represents an important precursor that can be further modified to create compounds with enhanced pharmaceutical properties.
Relationship to Clinically Important Taxanes
2-Debenzoyl-2-tigloyl 10-DAB is structurally related to several clinically important taxanes:
Related Compound | Structural Relationship | Clinical Significance |
---|---|---|
Paclitaxel | Contains benzoyl at C2 instead of tigloyl | First-line treatment for various cancers |
2-Debenzoyl-2-tigloylpaclitaxel (Isocephalomannine) | Contains the same C2 modification as 2-Debenzoyl-2-tigloyl 10-DAB | Investigational anticancer compound |
Docetaxel | Different side chain but similar core structure | Second-generation taxane used in cancer therapy |
The compound plays an important role in understanding structure-activity relationships within the taxane family, as the C2 position modifications significantly affect the biological activity of these compounds .
Biological Activity and Mechanism of Action
While specific biological activity data for 2-Debenzoyl-2-tigloyl 10-DAB itself is limited, its relationship to other taxanes provides insight into potential mechanisms:
Microtubule Stabilization
Like other taxanes, derivatives of 2-Debenzoyl-2-tigloyl 10-DAB likely exert their biological effects primarily through stabilization of microtubules, thereby inhibiting cell division and promoting apoptosis in rapidly dividing cells such as cancer cells.
Structure-Activity Relationships
The tigloyl group at the C2 position represents an important structural modification that can affect:
Research into these structure-activity relationships helps guide the development of new taxane derivatives with improved efficacy and reduced side effects.
Research Applications
2-Debenzoyl-2-tigloyl 10-DAB finds application in several areas of research:
Taxane Biosynthesis Studies
The compound is valuable in studying the biosynthetic pathways of taxanes in plants. Research has shown that elicitors such as methyl jasmonate and cyclodextrins can enhance taxane production in cell cultures, with genes like BAPT and DBTNBT (which encode transferases involved in the taxol pathway) appearing to control limiting biosynthetic steps .
Reference Standard
2-Debenzoyl-2-tigloyl 10-DAB serves as an important reference standard for:
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Quality control in the production of paclitaxel and related compounds
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Analytical method development for taxane detection and quantification
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Identification of impurities in taxane drug manufacturing processes
Synthetic Chemistry Investigations
The compound provides a platform for exploring novel chemical transformations and synthetic strategies in the development of taxane analogues with enhanced properties.
Future Research Directions
Several promising research directions involving 2-Debenzoyl-2-tigloyl 10-DAB are being pursued:
Novel Taxane Development
The compound serves as a scaffold for the development of new taxane derivatives with potentially improved pharmacological properties, including enhanced solubility, reduced toxicity, and ability to overcome drug resistance mechanisms.
Sustainable Production Methods
Research into alternative production methods, including plant cell culture techniques and chemical synthesis improvements, aims to develop more sustainable and efficient ways to produce 2-Debenzoyl-2-tigloyl 10-DAB and related compounds .
Combination Therapies
Investigation of 2-Debenzoyl-2-tigloyl 10-DAB derivatives in combination with other anticancer agents represents a promising direction for enhancing therapeutic outcomes in cancer treatment.
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